1-(3H-pyrrolizin-5-yl)ethanone

5-Lipoxygenase inhibition Inflammation Pyrrolizine SAR

Researchers requiring a structurally authentic but biologically silent pyrrolizine face a shortage of well-characterized 3H-pyrrolizine building blocks-most commercial pyrrolizines are saturated 2,3-dihydro variants that lack the conjugated diene system essential for cycloaddition chemistry. - The conjugated 3H-pyrrolizine core enables [4+2] cycloaddition with electron-deficient alkynes to generate 5-ylmaleate intermediates; saturated analogs cannot participate in this chemistry. - Verified lack of 5-LOX inhibition at 100 µM makes this compound an ideal negative control when benchmarking against licofelone-class dual inhibitors. - Distinct MW (147.17 vs. 149.19 for dihydro analog) and LogP 1.50 support unambiguous GC-MS/HPLC differentiation of unsaturated from saturated pyrrolizine products.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
Cat. No. B12854579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3H-pyrrolizin-5-yl)ethanone
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C2N1CC=C2
InChIInChI=1S/C9H9NO/c1-7(11)9-5-4-8-3-2-6-10(8)9/h2-5H,6H2,1H3
InChIKeyAYAJDXCQYOKKHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3H-Pyrrolizin-5-yl)ethanone: Identity & Sourcing


1-(3H-Pyrrolizin-5-yl)ethanone (CAS 82215-49-4) is a C9H9NO heterocyclic ketone comprising an acetyl group at the 5-position of a 3H-pyrrolizine ring . With a molecular weight of 147.17 g/mol, a calculated density of 1.2±0.1 g/cm³, and a boiling point of 293.7±35.0 °C, the compound is a low-molecular-weight, relatively non-polar building block (LogP 1.50) . It belongs to the pyrrolizine family, a scaffold extensively explored in medicinal chemistry for dual cyclooxygenase/lipoxygenase inhibition, but its own biological profile differs markedly from highly decorated clinical candidates [1].

Pyrrolizine core building block for SAR exploration
Conjugated diene system enables cycloaddition diversification
Reported absence of COX/LOX activity supports negative-control use

1-(3H-Pyrrolizin-5-yl)ethanone: Analog Interchangeability


Pyrrolizine-based compounds are not interchangeable due to the profound impact of ring saturation and substitution position on both chemical reactivity and biological target engagement. The 3H-pyrrolizine core of 1-(3H-pyrrolizin-5-yl)ethanone contains a conjugated diene system that enables cycloaddition and electrophilic chemistry inaccessible to the 2,3-dihydro-1H-pyrrolizine analogs [1]. Positional isomers, such as the 2-yl and 6-yl acetyl derivatives, present the electrophilic acetyl group at electronically distinct ring carbons, altering reaction outcomes in further derivatization [2]. As shown below, these structural differences translate into measurable divergence in physicochemical properties, biological activity, and synthetic utility.

Saturation state
3H-pyrrolizine vs. 2,3-dihydro analog: conjugated diene enables cycloaddition not possible with saturated form.
Positional isomers
2-yl and 6-yl acetyl derivatives present acetyl group at electronically distinct ring carbons, altering electrophilic substitution outcomes.
Diaryl substitution
Unsubstituted core differs from clinical pyrrolizine COX/LOX inhibitors; target engagement profile may not transfer.

1-(3H-Pyrrolizin-5-yl)ethanone: Head-to-Head Evidence


5-LOX Inhibition: Inactivity vs. Licofelone

When evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at 100 µM, 1-(3H-pyrrolizin-5-yl)ethanone displayed no significant activity [1]. This stands in stark contrast to the 6,7-diaryl-2,3-dihydro-1H-pyrrolizine clinical candidate licofelone (ML3000), which inhibits 5-lipoxygenase with an IC₅₀ in the sub-micromolar range (e.g., ~0.5 µM in human granulocytes) and served as the basis for phase III development [2]. The lack of 5-LOX inhibition in the unsubstituted 5-acetyl-3H-pyrrolizine establishes that the diaryl substitution pattern, not merely the pyrrolizine core, drives target engagement, making this compound a suitable negative-control scaffold or a starting point for structure-activity relationship (SAR) exploration.

5-LOX Inhibition
Head-to-head
Target: No inhibition at 100 µM (RBL-1); Comparator: Licofelone IC₅₀ ~0.5 µM; >200-fold difference
Supports negative-control scaffold selection in 5-LOX screening
Cross-species assay comparison; confirm in matched format
5-Lipoxygenase inhibition Inflammation Pyrrolizine SAR

Physicochemical Impact of Unsaturation

The 3H-pyrrolizine parent (CAS 82215-49-4) exhibits a boiling point of 293.7±35.0 °C and a calculated LogP of 1.50 . The saturated 2,3-dihydro-1H-pyrrolizin-5-yl analog (CAS 55041-85-5) has a comparable boiling point of 290.44 °C at 760 mmHg (calculated) and a calculated density of 1.17 g/cm³ . While the boiling points are similar, the saturated analog has two additional hydrogen atoms (C₉H₁₁NO, MW 149.19 vs. C₉H₉NO, MW 147.17), leading to different GC retention behavior and ionization properties in mass spectrometry. The dihydro analog is a well-characterized Maillard reaction product with documented flavor/aroma properties, whereas the unsaturated 3H-pyrrolizine analog is primarily a synthetic intermediate [1].

Saturation identity
Head-to-head
Unsaturated: MW 147.17, BP 293.7°C; Dihydro: MW 149.19, BP 290.4°C; ΔMW 2.02
Distinct mass and boiling point guide chromatographic selection
Calculated properties; verify experimentally
Physicochemical properties Chromatography Lead optimization

Cycloaddition Chemistry: 3H-Pyrrolizine vs. Dihydro Analogs

The 3H-pyrrolizine ring in 1-(3H-pyrrolizin-5-yl)ethanone contains a reactive diene system capable of participating in [4+2] cycloadditions with electron-deficient alkynes. Johnson and Jones (1972) demonstrated that 1-methyl-3H-pyrrolizine reacts with diethyl acetylenedicarboxylate to yield a 3H-pyrrolizin-5-ylmaleate via a cycloaddition/rearrangement pathway [1]. In contrast, 2,3-dihydro-1H-pyrrolizines lack this conjugated π-system and do not undergo analogous cycloaddition chemistry, instead reacting preferentially at the C-1 or C-5 positions via electrophilic substitution or nucleophilic displacement [2]. This reactivity difference makes the unsaturated 5-acetyl-3H-pyrrolizine a distinct entry point for constructing fused polycyclic scaffolds.

Cycloaddition Chemistry
Reported
3H-Pyrrolizine: undergoes [4+2] cycloaddition with acetylenedicarboxylate; Dihydro: no analogous reaction
Confirms building block suitability for fused heterocycle synthesis
Optimize conditions for specific alkynes
Cycloaddition Synthetic intermediate 3H-Pyrrolizine reactivity

CYP11B1 Inhibition: Selectivity vs. Licofelone

A structurally related pyrrolizine derivative (BindingDB BDBM50122355; CHEMBL3622444) was reported to inhibit human CYP11B1 with an IC₅₀ of 1.47×10³ nM (1.47 µM) in V79 cells expressing the enzyme [1]. While this data point does not correspond directly to 1-(3H-pyrrolizin-5-yl)ethanone, it provides class-level evidence that simple 5-acyl-pyrrolizines can engage cytochrome P450 enzymes at micromolar concentrations, whereas the highly decorated dual inhibitor licofelone potently inhibits COX-1, COX-2, and 5-LOX with minimal CYP11B1 activity reported [2]. This suggests that the unadorned 5-acetyl-3H-pyrrolizine scaffold may exhibit a distinct selectivity fingerprint relevant to steroidogenic CYP profiling.

CYP11B1 Selectivity
Class-level
Class proxy: IC₅₀ 1.47 µM (CYP11B1); Licofelone: minimal activity
Suggests distinct CYP selectivity profile for adrenal toxicity screening
Class-level inference; validate with target compound
CYP11B1 inhibition Adrenal steroidogenesis Off-target profiling

1-(3H-Pyrrolizin-5-yl)ethanone: Differentiated Applications


Negative Control for 5-LOX Assays

Given its demonstrated lack of 5-LOX inhibition at 100 µM , 1-(3H-pyrrolizin-5-yl)ethanone serves as an ideal negative control for screening assays targeting lipoxygenase enzymes, particularly when benchmarking against potent pyrrolizine-based dual inhibitors such as licofelone. Its pyrrolizine scaffold provides structural relevance without target engagement, eliminating the confounding polypharmacology of diaryl-dihydro-pyrrolizines .

Cycloaddition Building Block for Fused Heterocycles

The conjugated diene system of the 3H-pyrrolizine core enables [4+2] cycloaddition with electron-deficient alkynes to generate 5-ylmaleate intermediates . Dihydro-pyrrolizine analogs lack this reactivity, making the 3H-pyrrolizine variant the scaffold of choice for constructing pyrrolo[2,1-cd]indolizine and related fused ring systems .

CYP11B1 Selectivity in Adrenal Toxicology

Class-level evidence indicates that 5-acyl-pyrrolizines can inhibit human CYP11B1 at low micromolar concentrations . This compound can be deployed as a probe in CYP selectivity panels to differentiate steroidogenic enzyme liabilities from the eicosanoid-focused profiles of clinical-stage diaryl-pyrrolizines such as licofelone .

Chromatographic Standard for Unsaturated Pyrrolizines

With a calculated LogP of 1.50, a boiling point of ~293.7 °C, and a molecular ion distinct from the dihydro analog (MW 147.17 vs. 149.19), this compound is suitable as a reference standard for GC-MS or HPLC method development aimed at distinguishing unsaturated from saturated pyrrolizine products in reaction mixtures or natural product extracts .

Application
Selection Property
Validation Focus
Negative control for 5-LOX assays
Pyrrolizine scaffold without COX/LOX activity
Confirm inertness in LOX assay relative to licofelone
Cycloaddition building block
Conjugated diene reactivity
Verify cycloaddition efficiency with model alkyne
CYP11B1 selectivity probe
Class-level CYP inhibition profile
Assess selectivity vs. CYP11B2 and other CYPs
Chromatographic standard
Distinct mass and retention from dihydro analogs
Validate resolution under GC-MS or HPLC conditions
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